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molecular formula C11H10N2O B1600228 Di(pyridin-3-yl)methanol CAS No. 89667-15-2

Di(pyridin-3-yl)methanol

Cat. No. B1600228
M. Wt: 186.21 g/mol
InChI Key: DCDJTQNGTXDZGK-UHFFFAOYSA-N
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Patent
US07879839B2

Procedure details

n-BuLi (42 mL, 1.6M, 67 mmol) was added to a solution of 3-bromopyridine (5.9 mL, 9.74 g, 62 mmol) in ether (200 mL) at −78 C. The resulting yellow suspension was stirred for 1 h. A solution of nicotinaldehyde (5.3 mL, 6 g, 56 mmol) in ether (25 mL) was then added. After stirring for 0.5 h, the reaction mixture was allowed to warm gradually to 0 C. The reaction mixture was then quenched by addition of half saturated brine (100 mL). The resulting mixture was extracted once with ethyl acetate and once with chloroform. Drying (1:1 Na2SO4/K2CO3) and concentration gave dipyridin-3-ylmethanol as a very viscous orange oil which was used without further purification.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1>CCOCC>[N:9]1[CH:10]=[CH:11][CH:12]=[C:7]([CH:13]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[OH:20])[CH:8]=1

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.9 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C1=CN=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting yellow suspension was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to 0 C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by addition of half saturated brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted once with ethyl acetate and once with chloroform
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(1:1 Na2SO4/K2CO3) and concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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